molecular formula C13H17BrN2O3 B3075821 tert-Butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate CAS No. 1036381-92-6

tert-Butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate

Cat. No.: B3075821
CAS No.: 1036381-92-6
M. Wt: 329.19 g/mol
InChI Key: ZAZWMOVLWWDQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features:
This compound is a brominated naphthyridine derivative featuring a tert-butyl carbamate group at the 6-position and a ketone at the 2-position. Its molecular formula is $ \text{C}{13}\text{H}{17}\text{BrN}2\text{O}3 $, with a molecular weight of 347.64 g/mol . The tert-butyl group enhances steric protection, improving stability under acidic or basic conditions compared to smaller esters (e.g., methyl or ethyl).

Synthesis:
It is synthesized via bromination of a precursor using pyridinium hydrobromide perbromide in dichloromethane, achieving an 87% yield under optimized conditions (5-minute reaction time) . This efficient method highlights its utility as an intermediate in medicinal chemistry.

Applications:
The bromine atom at the 3-position makes it a versatile substrate for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine groups . It is listed as a discontinued product by CymitQuimica (Ref: 10-F603987), suggesting prior industrial relevance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)16-5-4-10-8(7-16)6-9(14)11(17)15-10/h6H,4-5,7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZWMOVLWWDQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C(=O)N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126543
Record name 1,1-Dimethylethyl 3-bromo-1,5,7,8-tetrahydro-2-oxo-1,6-naphthyridine-6(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036381-92-6
Record name 1,1-Dimethylethyl 3-bromo-1,5,7,8-tetrahydro-2-oxo-1,6-naphthyridine-6(2H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036381-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-bromo-1,5,7,8-tetrahydro-2-oxo-1,6-naphthyridine-6(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Bromination: Introduction of the bromine atom at the 3-position can be done using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

    tert-Butyl ester formation: The carboxylate group can be esterified using tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative.

Scientific Research Applications

tert-Butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its structural features.

    Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, naphthyridine derivatives can interact with enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group might play crucial roles in binding to the target site.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 3-Bromo, 2-oxo, tert-butyl ester $ \text{C}{13}\text{H}{17}\text{BrN}2\text{O}3 $ High reactivity in cross-coupling; tert-butyl enhances stability
tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 3-Chloro $ \text{C}{13}\text{H}{17}\text{ClN}2\text{O}2 $ Chloro substituent offers less reactivity than bromo; MW = 268.74 g/mol
tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 3-Amino $ \text{C}{13}\text{H}{19}\text{N}3\text{O}2 $ Amino group increases nucleophilicity; MW = 249.31 g/mol
tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 3-Trifluoromethyl $ \text{C}{14}\text{H}{17}\text{F}3\text{N}2\text{O}_2 $ Electron-withdrawing CF₃ group alters electronic properties; MW = 302.29 g/mol
tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 2-Chloro $ \text{C}{13}\text{H}{17}\text{ClN}2\text{O}2 $ Chloro at 2-position may sterically hinder reactions at the 3-position

Key Observations :

  • Bromo vs. Chloro : Bromine’s larger atomic radius and lower electronegativity make it a better leaving group, favoring nucleophilic substitution or metal-catalyzed coupling .
  • Amino vs. Bromo: The amino derivative (CAS 355819-02-2) is more nucleophilic, enabling amidation or urea formation, whereas bromo supports cross-coupling .

Key Observations :

  • The target compound’s synthesis is notably efficient (87% yield in 5 minutes) compared to traditional methods like alkylation (50% yield overnight) .
  • Chiral separations (e.g., BAY-7081) add complexity but are critical for enantioselective drug development .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Storage Conditions Reference
Target Compound 347.64 Not reported Discontinued
tert-Butyl 3-chloro derivative 268.74 Soluble in organic solvents Store at RT
tert-Butyl 3-amino derivative 249.31 Not reported Not reported
tert-Butyl trifluoromethyl derivative 302.29 Not reported Not reported

Key Observations :

  • The tert-butyl group generally improves solubility in non-polar solvents, but bromine’s presence may reduce aqueous solubility .
  • Storage stability varies; the 3-chloro derivative is stable at RT, while others require specific handling .

Biological Activity

tert-Butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate is a heterocyclic compound notable for its complex structure and potential biological activities. This article explores its biological activity based on diverse sources, including synthesis methods, pharmacological properties, and case studies highlighting its therapeutic potential.

  • Molecular Formula : C13H17BrN2O3
  • Molar Mass : 329.19 g/mol
  • CAS Number : 1036381-92-6

The compound features a tert-butyl group and a bromine atom on the naphthyridine core, which contributes to its unique chemical reactivity and biological properties .

Biological Activity Overview

Research indicates that compounds related to naphthyridines exhibit diverse biological activities. Specifically, this compound has shown promise in various therapeutic areas:

  • Antitumor Activity :
    • Inhibition of Class I PI3-kinase enzymes has been associated with its antitumor effects. This pathway is crucial in various cancers due to its role in cellular proliferation and survival .
    • Preclinical studies suggest that this compound can inhibit tumor growth in models of human colorectal carcinoma .
  • Anti-inflammatory Properties :
    • The compound may also have applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease due to its ability to modulate immune responses .
  • Angiogenesis Inhibition :
    • There is evidence that it can inhibit VEGFR-2 kinase activity, which is implicated in angiogenesis—an essential process for tumor progression .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving the reaction of substituted naphthyridines with appropriate reagents. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compounds .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antitumor Efficacy :
    • A study demonstrated that treatment with tert-butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine led to a significant reduction in tumor growth rates in xenograft models of colorectal cancer .
  • Inflammation Model :
    • Another study highlighted its potential in reducing inflammation markers in animal models of rheumatoid arthritis, suggesting a mechanism involving modulation of cytokine levels .

Comparative Analysis with Related Compounds

The following table compares tert-butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine with structurally similar compounds:

Compound NameCAS NumberSimilarityKey Features
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine1159010-96-40.98Lacks carboxylate group
3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine1293917-21-10.95Ethyl substitution at position 6
6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine1000576-67-90.95Benzyl group at position 6

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted pyridine or dihydropyridine precursors. A common approach includes:
  • Cyclization : Formation of the naphthyridine core via acid- or base-catalyzed cyclization of aminopyridine derivatives.
  • Bromination : Electrophilic bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under radical or Lewis acid conditions (e.g., FeCl₃) .
  • Esterification : Introduction of the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP) .
    Critical Note : Optimize reaction temperatures (0–25°C) to avoid over-bromination or decomposition.

Q. How can researchers analytically characterize this compound to confirm its structure and purity?

  • Methodological Answer : Use a combination of techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the naphthyridine backbone, bromine substitution, and tert-butyl group (δ ~1.4 ppm for Boc protons) .
  • HRMS : High-resolution mass spectrometry to verify the molecular ion ([M+H]⁺ expected at m/z 357.05 for C₁₃H₁₇BrN₂O₃) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 220–280 nm) to assess purity (>95% recommended for biological assays) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • GHS Hazards : Based on analogs, it may exhibit acute toxicity (H302), skin irritation (H315), and eye damage (H319). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store sealed at 2–8°C in inert conditions (argon/vacuum) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving the 3-bromo substituent?

  • Methodological Answer :
  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acids. For sterically hindered partners, employ Buchwald-Hartwig precatalysts (e.g., Pd(dba)₂ with SPhos) .
  • Solvent/Base : Dioxane/water (4:1) with K₂CO₃ or Cs₂CO₃ at 80–100°C. Microwave-assisted synthesis can reduce reaction time (30 min vs. 12 h) .
    Data Contradiction Tip : If low yields occur, check for Boc-group deprotection under basic conditions. Use milder bases (e.g., NaHCO₃) or lower temperatures .

Q. What strategies resolve discrepancies in biological activity data between in vitro and cellular assays?

  • Methodological Answer :
  • Solubility Check : Ensure the compound is fully dissolved in assay buffers (use DMSO ≤0.1% v/v). Aggregation can falsely reduce activity .
  • Metabolic Stability : Test stability in liver microsomes (e.g., human S9 fractions) to identify rapid degradation in cellular models .
  • Control Experiments : Compare with analogs lacking the bromine or tert-butyl group to isolate structural contributions to activity .

Q. How can computational methods predict reaction pathways for modifying the 2-oxo group?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model nucleophilic attack at the carbonyl (e.g., Grignard additions) and assess transition-state energies .
  • MD Simulations : Study solvent effects (e.g., THF vs. DMF) on reaction kinetics using GROMACS or AMBER .
    Case Study : For reduction of 2-oxo to 2-hydroxy, compare NaBH₄ (sterically hindered) vs. BH₃·THF (selective) using computed Fukui indices .

Tables for Key Data

Q. Table 1. Key Synthetic Intermediates

IntermediateRole in SynthesisKey Reaction Conditions
5,6-Dihydropyridine precursorNaphthyridine core formationH₂SO₄, 80°C, 6 h
3-Bromo intermediateElectrophilic substitutionNBS, FeCl₃, CH₂Cl₂, 0°C
Boc-protected productFinal functionalizationBoc₂O, DMAP, rt, 12 h

Q. Table 2. Common Contaminants and Mitigation

ContaminantSourceRemoval Strategy
De-Boc byproductAcidic hydrolysisNeutralize with NaHCO₃
Di-brominated impurityOver-brominationColumn chromatography (SiO₂)
Oxidized naphthyridineAir exposureStore under argon

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-bromo-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.